Cas no 53-02-1 (Tetrahydrocortisol)

Tetrahydrocortisol (THF) is a reduced metabolite of cortisol, formed via the action of 5α- and 5β-reductase enzymes. It plays a significant role in steroid metabolism and is often measured in clinical and research settings to assess adrenal function and cortisol clearance. THF exhibits lower glucocorticoid activity compared to cortisol, making it useful for studying metabolic pathways and hormonal regulation. Its stability and detectability in urine and plasma make it a valuable biomarker for diagnosing disorders related to cortisol metabolism, such as congenital adrenal hyperplasia. THF is also utilized in pharmacological research to investigate steroid dynamics and enzyme inhibition.
Tetrahydrocortisol structure
Tetrahydrocortisol structure
Product name:Tetrahydrocortisol
CAS No:53-02-1
MF:C21H34O5
MW:366.49166727066
CID:368391
PubChem ID:5864

Tetrahydrocortisol Chemical and Physical Properties

Names and Identifiers

    • Pregnan-20-one,3,11,17,21-tetrahydroxy-, (3a,5b,11b)-
    • 5ß-PREGNAN-3A,11ß,17A,21-TETROL-20-ONE-9,11A,12-D3
    • Tetrahydrocortisol
    • 2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
    • 3alpha,5beta-Tetrahydrocortisol
    • 5beta-Tetrahydrocortisol
    • Ba 2682
    • Cortisol,tetrahydro
    • Tetrahydro F
    • Tetrahydrocompound F
    • Tetrahydrohydrocortisone
    • Urocortisol
    • Q7706545
    • 3-alpha,11-beta,17,21-Tetrahydroxy-5-beta-pregnan-20-one
    • 3.alpha.,5.beta.-Tetrahydrocortisol
    • Pregnan-20-one, 3,11,17,21-tetrahydroxy-, (3alpha,5beta,11beta)-
    • LMST02030143
    • CS-0107028
    • 5.beta.-Pregnan-20-one,11.beta.,17,21-tetrahydroxy-
    • 3.ALPHA.,11.BETA.,17.ALPHA.,21-TETRAHYDROXY-5.BETA.-PREGNAN-20-ONE
    • 3.alpha.,17,21-Tetrahydroxypregnan-20-one
    • C05472
    • SCHEMBL93788
    • NS00079117
    • 3alpha,11beta,17,21-Tetrahydroxy-5beta-pregnan-20-one
    • 5-beta-Pregnan-20-one, 3-alpha,11-beta,17,21-tetrahydroxy-
    • 5.beta.-Pregnan-20-one, 3.alpha.,11.beta.,17,21-tetrahydroxy-
    • CHEMBL1908047
    • 5-beta-Tetrahydrocortisol
    • Pregnan-20-one, 3,11,17,21-tetrahydroxy-, (3a,5b,11b)-
    • AKOS040742718
    • EINECS 200-159-8
    • AODPIQQILQLWGS-GXBDJPPSSA-N
    • 3,11,17,21-Tetrahydroxypregnan-20-one, (3.alpha.,11.beta.)-
    • DTXSID601018917
    • 3alpha,11beta,17,21-Tetrahydroxypregnan-20-one
    • MS-25872
    • Pregnan-20-one,11,17,21-tetrahydroxy-, (3.alpha.,5.beta.,11.beta.)-
    • NSC57431
    • 2-hydroxy-1-[(1S,2S,5R,7R,10S,11S,14R,15S,17S)-5,14,17-trihydroxy-2,15-dimethyltetracyclo[8.7.0.0?,?.0??,??]heptadecan-14-yl]ethan-1-one
    • UNII-7P2O6MFN8O
    • 3,11,17,21-TETRAHYDROXYPREGNAN-20-ONE, (3.ALPHA.,5.BETA.,11.BETA.)-
    • 5.beta.-Tetrahydrocortisol
    • HY-129630
    • 5b-Tetrahydrocortisol
    • 3-ALPHA,11-BETA,17-ALPHA,21-TETRAHYDROXY- 5-ALPHA-PREGNAN-20-ONE
    • 5.BETA.-PREGNANE-3.ALPHA.,11.BETA.,17.ALPHA.,21-TETROL-20-ONE
    • 5beta-Pregnane-3alpha,11beta,17alpha,21-tetrol-20-one
    • CHEBI:28320
    • NSC-57431
    • 3.alpha.,11.beta.,17,21-Tetrahydroxypregnan-20-one
    • 53-02-1
    • BA-2682
    • NSC 57431
    • 5beta-Pregnan-20-one, 3alpha,11beta,17,21-tetrahydroxy-
    • 3.alpha.,11.beta.,17,21-Tetrahydroxy-5.beta.-pregnan-20-one
    • Cortisol, tetrahydro-
    • 3.ALPHA.,11.BETA.,17,21-TETROL-5.BETA.-PREGNAN-20-ONE
    • Pregnan-20-one, 3,11,17,21-tetrahydroxy-, (3.alpha.,5.beta.,11.beta.)-
    • 7P2O6MFN8O
    • G12182
    • Inchi: InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18-,19+,20+,21+/m1/s1
    • InChI Key: AODPIQQILQLWGS-GXBDJPPSSA-N
    • SMILES: CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

Computed Properties

  • Exact Mass: 366.24100
  • Monoisotopic Mass: 366.24062418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98Ų
  • XLogP3: 2.5

Experimental Properties

  • Density: 0.889 g/mL at 25 °C(lit.)
  • Melting Point: −108 °C(lit.)
  • Boiling Point: 65-67 °C(lit.)
  • Flash Point: 1 °F
  • Refractive Index: n20/D 1.407(lit.)
  • PSA: 97.99000
  • LogP: 1.65330
  • Vapor Pressure: 114 mm Hg ( 15 °C)

Tetrahydrocortisol Security Information

  • Hazardous Material transportation number:UN 2056 3/PG 2
  • WGK Germany:1
  • Hazard Category Code: 36/37-40
  • Safety Instruction: 26-36-36/37
  • FLUKA BRAND F CODES:3-10-23
  • RTECS:LU5950000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37

Tetrahydrocortisol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-472832-10mg
Tetrahydrocortisol,
53-02-1
10mg
¥2933.00 2023-09-05
eNovation Chemicals LLC
Y1237381-1mg
Pregnan-20-one, 3,11,17,21-tetrahydroxy-, (3a,5b,11b)-
53-02-1 98%
1mg
$260 2024-06-06
1PlusChem
1P01CD2A-1mg
Pregnan-20-one, 3,11,17,21-tetrahydroxy-, (3a,5b,11b)-
53-02-1 99%
1mg
$135.00 2024-04-30
SHENG KE LU SI SHENG WU JI SHU
sc-472832A-100mg
Tetrahydrocortisol,
53-02-1
100mg
¥21059.00 2023-09-05
1PlusChem
1P01CD2A-10mg
Pregnan-20-one, 3,11,17,21-tetrahydroxy-, (3a,5b,11b)-
53-02-1 ≥98%
10mg
$248.00 2024-04-30
A2B Chem LLC
AW55618-10mg
Pregnan-20-one, 3,11,17,21-tetrahydroxy-, (3a,5b,11b)-
53-02-1 ≥98%
10mg
$171.00 2024-04-19
eNovation Chemicals LLC
Y1237381-1mg
Pregnan-20-one, 3,11,17,21-tetrahydroxy-, (3a,5b,11b)-
53-02-1 98%
1mg
$130 2025-02-21
eNovation Chemicals LLC
Y1237381-1mg
Pregnan-20-one, 3,11,17,21-tetrahydroxy-, (3a,5b,11b)-
53-02-1 98%
1mg
$130 2025-02-27
TRC
T293370-10mg
Tetrahydrocortisol
53-02-1
10mg
$ 278.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-472832-10 mg
Tetrahydrocortisol,
53-02-1
10mg
¥2,933.00 2023-07-10

Tetrahydrocortisol Related Literature

Additional information on Tetrahydrocortisol

Introduction to Tetrahydrocortisol (CAS No: 53-02-1)

Tetrahydrocortisol, chemically known by its CAS number 53-02-1, is a significant compound in the field of endocrinology and pharmacology. This hormone derivative plays a crucial role in understanding the metabolic and physiological effects of cortisol, a primary glucocorticoid produced by the adrenal cortex. The transformation of cortisol into tetrahydrocortisol involves a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes, which are essential for its biological activity and therapeutic potential.

The compound Tetrahydrocortisol is structurally characterized by its reduced form, where the ketone group at the 20-position of cortisol is converted into a hydroxyl group. This structural modification enhances its solubility and bioavailability, making it a valuable intermediate in drug development. Recent studies have highlighted the importance of tetrahydrocortisol in regulating glucose metabolism, inflammation, and immune responses, making it a promising candidate for treating various metabolic disorders and inflammatory conditions.

One of the most compelling aspects of tetrahydrocortisol is its role in modulating the activity of cortisol without exhibiting the same level of side effects. This makes it an attractive option for developing novel therapeutic agents that can mimic the beneficial effects of cortisol while minimizing its adverse impacts. For instance, research has shown that tetrahydrocortisol can enhance insulin sensitivity and improve glucose tolerance in animal models, suggesting its potential use in managing type 2 diabetes.

Moreover, the pharmacokinetic properties of tetrahydrocortisol have been extensively studied to optimize its delivery and efficacy. The compound exhibits a longer half-life compared to cortisol, which allows for less frequent dosing and improved patient compliance. This characteristic is particularly advantageous in chronic disease management scenarios where sustained therapeutic levels are required.

In recent years, advancements in analytical techniques have enabled researchers to gain deeper insights into the mechanisms of action of tetrahydrocortisol. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its interactions with target receptors and enzymes. These findings have not only enhanced our understanding of the compound's pharmacological profile but also paved the way for the development of more targeted therapies.

The therapeutic potential of tetrahydrocortisol extends beyond metabolic disorders. Studies have indicated that it may play a role in modulating immune responses and reducing inflammation, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis. The compound's ability to selectively inhibit pro-inflammatory pathways while preserving anti-inflammatory effects has garnered significant attention from researchers seeking safer alternatives to traditional corticosteroids.

Another area where tetrahydrocortisol shows promise is in neuroendocrinology. Emerging evidence suggests that it may influence stress responses and mood regulation by interacting with cortisol receptors in the brain. This opens up new avenues for investigating its potential role in treating stress-related disorders such as anxiety and depression.

The synthesis and purification of tetrahydrocortisol require stringent protocols to ensure high purity and stability. Industrial-scale production often involves multi-step chemical processes that convert cortisol precursors into the desired product. Innovations in biocatalysis have also enabled the use of engineered enzymes to facilitate these transformations more efficiently, reducing environmental impact and production costs.

Regulatory considerations are another critical aspect when developing therapies involving compounds like tetrahydrocortisol. Ensuring compliance with Good Manufacturing Practices (GMP) and obtaining necessary approvals from regulatory agencies are essential steps before clinical trials can commence. The growing interest in this compound has prompted regulatory bodies to review existing guidelines and establish frameworks that support innovative drug development.

In conclusion, tetrahydrocortisol (CAS No: 53-02-1) is a multifaceted compound with significant implications for both research and clinical applications. Its unique structural properties, coupled with its ability to modulate various physiological processes, make it a valuable asset in addressing a wide range of health challenges. As research continues to uncover new therapeutic potentials, tetrahydrocortisol is poised to play an increasingly important role in modern medicine.

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